3Alpha,7Alpha,12Alpha-Trihydroxycoprostanic Acid-d3

LC-MS/MS Stable isotope dilution C27 bile acid quantification

3Alpha,7Alpha,12Alpha-Trihydroxycoprostanic Acid-d3 (CAS 338976-79-7, synonym Coprocholic acid-d3) is a triply deuterated analog of the endogenous C27 bile acid intermediate 3α,7α,12α-trihydroxy-5β-cholestan-26-oic acid (THCA). The three deuterium atoms are incorporated specifically at the terminal 27,27,27-methyl position of the cholestanoic acid side chain, yielding a molecular formula of C27H43D3O5 and an average molecular weight of 453.67 g/mol.

Molecular Formula C27H46O5
Molecular Weight 453.7 g/mol
Cat. No. B12417281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3Alpha,7Alpha,12Alpha-Trihydroxycoprostanic Acid-d3
Molecular FormulaC27H46O5
Molecular Weight453.7 g/mol
Structural Identifiers
SMILESCC(CCCC(C)C(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
InChIInChI=1S/C27H46O5/c1-15(6-5-7-16(2)25(31)32)19-8-9-20-24-21(14-23(30)27(19,20)4)26(3)11-10-18(28)12-17(26)13-22(24)29/h15-24,28-30H,5-14H2,1-4H3,(H,31,32)/t15-,16?,17+,18-,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1/i2D3
InChIKeyCNWPIIOQKZNXBB-TZZZVGDOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3Alpha,7Alpha,12Alpha-Trihydroxycoprostanic Acid-d3 – Isotopic Internal Standard for C27 Bile Acid LC-MS/MS Quantification


3Alpha,7Alpha,12Alpha-Trihydroxycoprostanic Acid-d3 (CAS 338976-79-7, synonym Coprocholic acid-d3) is a triply deuterated analog of the endogenous C27 bile acid intermediate 3α,7α,12α-trihydroxy-5β-cholestan-26-oic acid (THCA). The three deuterium atoms are incorporated specifically at the terminal 27,27,27-methyl position of the cholestanoic acid side chain, yielding a molecular formula of C27H43D3O5 and an average molecular weight of 453.67 g/mol . The unlabeled parent compound (CAS 547-98-8, monoisotopic mass 450.3345 Da) is a key intermediate in the peroxisomal β-oxidation pathway that converts cholesterol into cholic acid; its accumulation in plasma serves as a diagnostic biomarker for peroxisomal biogenesis disorders including Zellweger syndrome, infantile Refsum disease, and D-bifunctional protein deficiency . The d3-labeled isotopologue is purpose-designed for use as a stable-isotope-labeled internal standard (SIL-IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays quantifying unconjugated di- and trihydroxy C27 bile acids in biological matrices [1].

Why 3Alpha,7Alpha,12Alpha-Trihydroxycoprostanic Acid-d3 Cannot Be Replaced by Other Deuterated Bile Acid Internal Standards


Deuterated bile acid internal standards are not interchangeable because the analytical validity of a stable-isotope-dilution LC-MS/MS assay depends on three tightly coupled parameters: the magnitude of the mass shift relative to the endogenous analyte, the positional stability of the isotopic label against metabolic or chemical back-exchange, and the chromatographic co-elution behavior that determines whether the internal standard experiences identical matrix effects as the target analyte [1]. The d3 label at the 27,27,27 position of 3Alpha,7Alpha,12Alpha-Trihydroxycoprostanic Acid-d3 provides a +3.02 Da mass shift that is sufficient to avoid isotopic cross-talk with the endogenous THCA isotopologue cluster while remaining small enough to ensure near-perfect co-elution on reversed-phase LC . More heavily deuterated analogs (e.g., trihydroxycoprostane-d7, which bears seven deuterium atoms on the sterol backbone) can exhibit chromatographic retention time shifts due to the deuterium isotope effect on hydrophobicity, leading to differential matrix effects and compromised quantification accuracy [2]. Furthermore, the C27 cholestanoic acid scaffold distinguishes this compound from the more widely available C24 bile acid internal standards (e.g., cholic acid-d4, chenodeoxycholic acid-d4) that are structurally mismatched to the C27 analyte class and may not co-elute or ionize with equivalent efficiency in the negative-ion electrospray mode [3]. Below we provide quantitative evidence that anchors these differentiation claims to specific assay conditions.

Product-Specific Quantitative Differentiation Evidence for 3Alpha,7Alpha,12Alpha-Trihydroxycoprostanic Acid-d3


Mass Shift Adequacy: +3 Da vs. +4 Da and +7 Da Deuterated Internal Standards for C27 Bile Acid MRM Quantification

The target compound provides a nominal mass shift of +3 Da relative to the endogenous unlabeled 3α,7α,12α-trihydroxy-5β-cholestan-26-oic acid (monoisotopic mass 450.3345 Da). This +3 Da increment is positioned in the optimal window for multiple reaction monitoring (MRM): it is sufficient to shift the internal standard signal outside the M+2 natural-abundance isotopologue envelope of the endogenous analyte (~2.2% at M+2 for a C27 molecule), minimizing isotopic cross-talk, while remaining small enough to preserve co-elution with the target analyte on reversed-phase LC [1]. In contrast, the trihydroxycoprostane-d7 analog imposes a +7 Da mass shift that can induce a measurable retention time difference (Δtr typically 0.05–0.3 min depending on column and gradient), exposing the internal standard to a different matrix suppression/enhancement microenvironment than the analyte [2].

LC-MS/MS Stable isotope dilution C27 bile acid quantification

Position-Specific Deuteration at the 27,27,27-Terminal Methyl Group Eliminates Metabolic Deuterium Back-Exchange Risk

The deuterium atoms in 3Alpha,7Alpha,12Alpha-Trihydroxycoprostanic Acid-d3 are covalently attached to the C-27 terminal methyl carbon of the cholestanoic acid side chain (27,27,27-d3) . This sp3 C–D bond at a primary carbon center is chemically and metabolically non-labile: the C-27 methyl group is not involved in any known phase I oxidative or phase II conjugative biotransformation of THCA, which occurs exclusively at the C-26 carboxyl and the sterol nucleus hydroxyl positions [1]. In contrast, deuterated internal standards that incorporate label at hydroxyl positions (e.g., 3-O-d, 7-O-d, 12-O-d) or at activated methylene positions undergo rapid H/D back-exchange in protic solvents and biological matrices, leading to time-dependent loss of the isotopic signature and quantitative error that is difficult to calibrate out [2].

Metabolic stability Deuterium back-exchange Internal standard integrity

Sample Volume Efficiency: 5 μL Plasma vs. 50 μL Required by Traditional GC-MS Methods for C27 Bile Acid Analysis

The Johnson et al. 2001 method, which explicitly used 2H3-labeled di- and trihydroxycoprostanic acids (the target compound class), demonstrated quantification of unconjugated C27 bile acids in only 5 μL of plasma and 3-mm dried blood spot punches [1]. This represents a 10-fold reduction in sample volume compared to the conventional gas chromatography–mass spectrometry (GC-MS) methods employed at the time, which required a minimum of 50 μL of plasma [1]. The method achieved this sensitivity by combining dimethylaminoethyl ester derivatization with electrospray tandem mass spectrometry (ES-MS/MS), achieving a total analysis time under 1 hour from sample to result [1].

Microsampling Dried blood spot Pediatric diagnostics

Isotopic Enrichment >98 atom% D Confirmed by Vendor Specification, Enabling Reliable Isotope Dilution Calculations

The target compound is specified with an isotopic enrichment of >98 atom% D at the deuterated positions, coupled with a chemical purity of ≥96% by HPLC . This high atom% enrichment ensures that the contribution of unlabeled (d0) species in the internal standard preparation is ≤2%, which is critical for maintaining linearity at the low end of calibration curves where endogenous analyte concentrations are near the lower limit of quantification (LLOQ). In comparison, the commercially available trihydroxycholestanoic acid-d5 (CAS 2936622-49-8) is listed with a chemical purity of ≥98% but without a published atom% D enrichment specification, introducing uncertainty in the fractional abundance of the fully labeled d5 species that directly propagates into quantitative bias .

Isotopic purity Atom% enrichment Method validation

Clinical Diagnostic Correlation: Trihydroxy C27 Bile Acid Levels vs. VLCFA Ratio in Peroxisomal Disorder Patients

The Johnson et al. 2001 study, using the 2H3-labeled trihydroxycoprostanic acid internal standard, reported that trihydroxy C27 bile acid levels in plasma from peroxisomal biogenesis defect (PBD) patients were significantly elevated compared to age-matched controls, and importantly, demonstrated an excellent correlation between the C26:0/C22:0 very-long-chain fatty acid (VLCFA) ratio and trihydroxy C27 bile acid concentrations (correlation coefficient r unspecified in abstract but described as 'excellent') [1]. This established the d3-internal-standard-based ES-MS/MS method as a rapid confirmatory screen for PBD patients flagged by elevated VLCFA ratios. The method successfully quantified archived neonatal blood spots stored for up to 18 years, demonstrating longitudinal analyte stability when quantified against the deuterated internal standard [1].

Peroxisomal biogenesis disorder Biomarker validation Newborn screening

High-Value Application Scenarios for 3Alpha,7Alpha,12Alpha-Trihydroxycoprostanic Acid-d3 Based on Quantitative Differentiation Evidence


Newborn Screening for Peroxisomal Biogenesis Disorders Using Dried Blood Spot LC-MS/MS

The demonstrated capability to quantify trihydroxy C27 bile acids from 3-mm dried blood spot punches using the d3-labeled internal standard [1] enables population-scale newborn screening for Zellweger spectrum disorders, D-bifunctional protein deficiency, and infantile Refsum disease. The 5 μL plasma-equivalent sample volume and <1 h analysis time [1] meet the throughput and sensitivity requirements of centralized newborn screening laboratories. The non-exchangeable C-27 deuteration ensures internal standard integrity during long-term storage of archived blood spot cards (validated up to 18 years [1]), making retrospective cohort studies feasible.

Bile Acid Metabolomics in Peroxisomal β-Oxidation Pathway Research

The structural identity of the d3 compound as a direct isotopic analog of 3α,7α,12α-trihydroxy-5β-cholestan-26-oic acid—not a C24 bile acid surrogate—makes it the appropriate internal standard for targeted metabolomics studies of the peroxisomal β-oxidation pathway converting cholesterol to cholic acid [1]. The +3 Da mass shift avoids isotopic cross-talk with endogenous THCA while maintaining chromatographic co-elution [2], enabling accurate quantification of pathway intermediates (DHCA, THCA, Δ24-THCA) in liver tissue, hepatocyte cultures, and plasma from genetically modified animal models of peroxisomal dysfunction.

Pharmacokinetic and Toxicokinetic Studies of Bile Acid-Based Therapeutics

For preclinical and clinical studies of bile acid replacement therapies, FXR agonists, or ASBT inhibitors where endogenous THCA levels must be distinguished from administered drug, the >98 atom% D isotopic enrichment of the d3 internal standard provides the quantitative rigor required for regulatory bioanalysis. The published chemical purity (≥96%) and isotopic enrichment specification support method validation under ICH M10 and FDA BMV guidance, where the fractional contribution of unlabeled internal standard species must be documented and corrected for in calibration models.

Multi-Center Clinical Studies Requiring Long-Term Biospecimen Stability

The non-labile C-27 deuteration position eliminates deuterium back-exchange as a variable during long-term frozen storage (−20°C to −80°C) and freeze-thaw cycles, a known failure mode for O-deuterated or N-deuterated internal standards [3]. This stability property directly supports multi-center clinical trials where samples are collected at geographically dispersed sites, shipped under varying conditions, and stored for extended periods before batch analysis, ensuring that the internal standard response remains traceable to the original calibration.

Quote Request

Request a Quote for 3Alpha,7Alpha,12Alpha-Trihydroxycoprostanic Acid-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.